molecular formula C26H42Li2N7O19P3S B15141283 Glutaryl coenzyme A (lithium)

Glutaryl coenzyme A (lithium)

Cat. No.: B15141283
M. Wt: 895.6 g/mol
InChI Key: HBAYCDYMTYNDJV-MAABXFEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutaryl coenzyme A (lithium) involves the reaction of glutaryl coenzyme A with lithium salts under controlled conditions. The process typically requires a high degree of purity and specific reaction conditions to ensure the stability and effectiveness of the final product .

Industrial Production Methods

Industrial production of glutaryl coenzyme A (lithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Glutaryl coenzyme A (lithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of glutaryl coenzyme A, which are used in further biochemical studies and applications .

Scientific Research Applications

Glutaryl coenzyme A (lithium) has a wide range of applications in scientific research:

Mechanism of Action

Glutaryl coenzyme A (lithium) exerts its effects through its role as an intermediate in the metabolism of lysine and tryptophan. It is involved in the mitochondrial oxidation process, where it is converted to other metabolites. The compound interacts with specific enzymes, such as glutaryl-coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-coenzyme A and carbon dioxide . This process is crucial for maintaining cellular energy balance and metabolic homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Isovaleryl coenzyme A (lithium)
  • Isobutyryl coenzyme A (lithium)
  • Malonyl coenzyme A (lithium)
  • Succinyl coenzyme A (sodium)

Uniqueness

Glutaryl coenzyme A (lithium) is unique due to its specific role in the metabolism of lysine and tryptophan. Unlike other similar compounds, it is directly involved in the mitochondrial oxidation process, making it a critical intermediate in these metabolic pathways .

Properties

Molecular Formula

C26H42Li2N7O19P3S

Molecular Weight

895.6 g/mol

InChI

InChI=1S/C26H42N7O19P3S.2Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);;/t14-,19-,20-,21+,25-;;/m1../s1

InChI Key

HBAYCDYMTYNDJV-MAABXFEPSA-N

Isomeric SMILES

[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

Canonical SMILES

[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

Origin of Product

United States

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